molecular formula C7H6ClNOS B14457857 Benzenecarbothioamide, 4-chloro-, S-oxide CAS No. 75554-01-7

Benzenecarbothioamide, 4-chloro-, S-oxide

Katalognummer: B14457857
CAS-Nummer: 75554-01-7
Molekulargewicht: 187.65 g/mol
InChI-Schlüssel: SWBKHZAIJJBKTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, 4-chloro-, S-oxide typically involves the reaction of 4-chlorobenzoyl chloride with ammonium thiocyanate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then hydrolyzed to yield the desired thioamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenecarbothioamide, 4-chloro-, S-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzenecarbothioamide, 4-chloro-, S-oxide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized as a petrochemical additive and in the production of specialty chemicals.

Wirkmechanismus

The mechanism of action of Benzenecarbothioamide, 4-chloro-, S-oxide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The chloro group can also participate in electrophilic aromatic substitution reactions, further contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenecarbothioamide, 4-chloro-, S-oxide is unique due to the presence of both the chloro and thioamide groups, which confer distinct chemical reactivity and biological activity. The S-oxide group further enhances its oxidative properties, making it a versatile compound in various applications .

Eigenschaften

CAS-Nummer

75554-01-7

Molekularformel

C7H6ClNOS

Molekulargewicht

187.65 g/mol

IUPAC-Name

(4-chlorophenyl)-sulfinylmethanamine

InChI

InChI=1S/C7H6ClNOS/c8-6-3-1-5(2-4-6)7(9)11-10/h1-4H,9H2

InChI-Schlüssel

SWBKHZAIJJBKTA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=S=O)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.